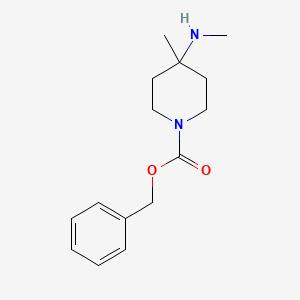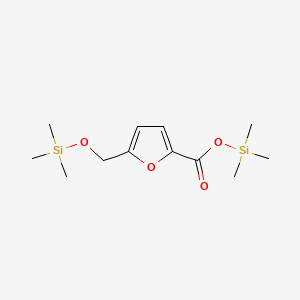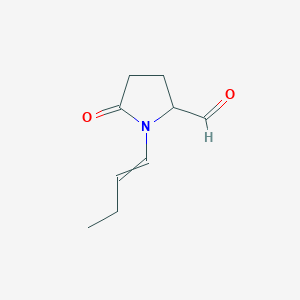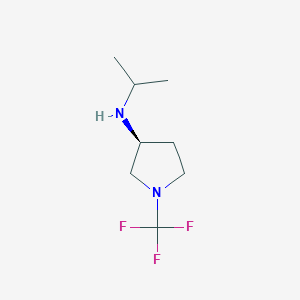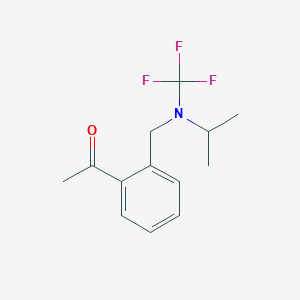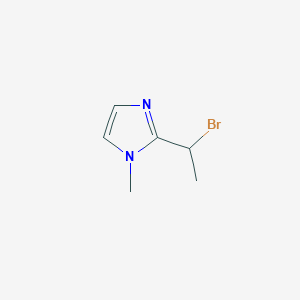![molecular formula C8H18O3Si B13957152 Methyl 3-[(trimethylsilyl)oxy]butanoate CAS No. 55590-74-4](/img/structure/B13957152.png)
Methyl 3-[(trimethylsilyl)oxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(trimethylsilyl)oxy]butanoate is an organic compound with the molecular formula C8H18O3Si. It is an ester derivative of butanoic acid, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is characterized by its unique structural features, which include a trimethylsilyl group bonded to an oxygen atom, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-[(trimethylsilyl)oxy]butanoate can be synthesized through the esterification of 3-hydroxybutanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Hydroxybutanoic acid+Trimethylsilyl chloride→Methyl 3-[(trimethylsilyl)oxy]butanoate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(trimethylsilyl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the trimethylsilyl group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[(trimethylsilyl)oxy]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of methyl 3-[(trimethylsilyl)oxy]butanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can stabilize transition states and intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Similar ester structure but lacks the trimethylsilyl group.
Ethyl 3-[(trimethylsilyl)oxy]butanoate: Similar structure with an ethyl group instead of a methyl group.
Trimethylsilyl 3-[(trimethylsilyl)oxy]butanoate: Contains an additional trimethylsilyl group.
Uniqueness
Methyl 3-[(trimethylsilyl)oxy]butanoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring selective protection and reactivity .
Propriétés
Numéro CAS |
55590-74-4 |
|---|---|
Formule moléculaire |
C8H18O3Si |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
methyl 3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C8H18O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
FHDCVPMIQWHEAE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


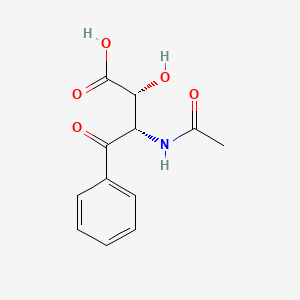
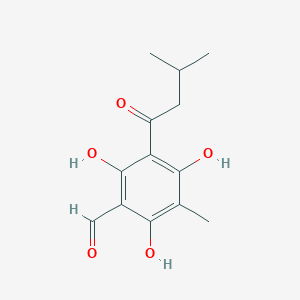

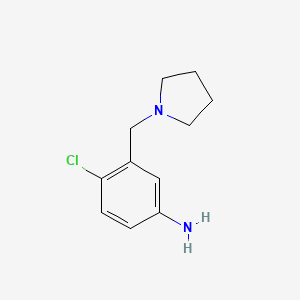

![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)


